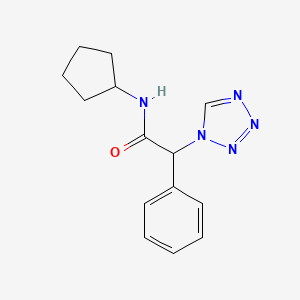![molecular formula C15H19N5O B5484713 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile](/img/structure/B5484713.png)
3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to its various biological activities.
Biochemical and physiological effects:
3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile has been found to possess various biochemical and physiological effects. It has been reported to possess antitumor activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile in lab experiments is its potential applications in various fields. Its antimicrobial, antitumor, and anti-inflammatory activities make it a promising compound for further research. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the research of 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile. One direction is to further investigate its mechanism of action to optimize its use in various applications. Another direction is to study its potential applications in drug discovery and development. Additionally, its potential applications in agriculture and food preservation can also be explored.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile. One of the most common methods involves the reaction of 2-methoxybenzaldehyde with piperidine and potassium cyanide to form 2-methoxy-1-(piperidin-1-yl)ethanone. This intermediate is then reacted with hydrazine hydrate to form the final product.
Applications De Recherche Scientifique
3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(1-piperidinyl)propanenitrile has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been reported to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
(1Z)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-21-14-8-4-3-7-12(14)18-19-13(11-16)15(17)20-9-5-2-6-10-20/h3-4,7-8,17-18H,2,5-6,9-10H2,1H3/b17-15?,19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOHVDCIWUWMLE-GTFFCMHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C#N)C(=N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C(/C#N)\C(=N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[(2,5-dimethyl-3-furoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5484633.png)

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5484650.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5484652.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5484657.png)
![N,2-dimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-3-furamide](/img/structure/B5484671.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484675.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5484682.png)
![1-(4-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5484687.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5484690.png)
![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5484695.png)
![1-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5484697.png)
![(3aR*,7aS*)-2-[(2-phenoxyethyl)sulfonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5484718.png)
